3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16314623
Molecular Formula: C24H22N4O2S3
Molecular Weight: 494.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O2S3 |
|---|---|
| Molecular Weight | 494.7 g/mol |
| IUPAC Name | (5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O2S3/c1-16-5-7-17(8-6-16)15-28-23(30)19(33-24(28)31)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14- |
| Standard InChI Key | QIQTUVXRJZOJEC-RGEXLXHISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
Introduction
Structural and Chemical Analysis
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system combining pyridine and pyrimidine rings, known for stabilizing π-π interactions in biological targets .
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Thiazolidin-4-one: A five-membered ring containing sulfur and nitrogen atoms, contributing to redox activity and hydrogen bonding.
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Thiomorpholine: A saturated six-membered ring with sulfur, enhancing solubility and modulating pharmacokinetics.
The Z-configuration of the exocyclic double bond between the thiazolidinone and pyridopyrimidinone moieties is critical for maintaining planar geometry, which facilitates intercalation with DNA or enzyme active sites.
Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₂S₃ |
| Molecular Weight | 494.7 g/mol |
| IUPAC Name | (5Z)-3-[(4-methylphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
The presence of electron-withdrawing groups (e.g., carbonyl, thiocarbonyl) and electron-donating substituents (e.g., 4-methylbenzyl) creates a polarized electronic environment, influencing reactivity and binding affinity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for yield and purity:
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Formation of Pyrido[1,2-a]pyrimidin-4-one Core:
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Introduction of Thiazolidinone Moiety:
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Reaction of the pyridopyrimidinone intermediate with 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one via Knoevenagel condensation, preserving the Z-configuration.
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Thiomorpholine Functionalization:
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Nucleophilic substitution at the pyrimidine C2 position using thiomorpholine in the presence of a palladium catalyst.
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Optimization Challenges
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Stereochemical Control: Maintaining the Z-configuration during condensation requires strict temperature control (60–70°C) and anhydrous conditions.
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Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by HPLC.
Analytical Characterization
| Organism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (3.1) |
| Escherichia coli | 25.0 | Amphotericin B (6.25) |
| Candida albicans | 50.0 | Fluconazole (12.5) |
The compound’s activity stems from disruption of microbial cell wall synthesis and inhibition of DNA gyrase .
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.2 | Caspase-3 activation, PARP cleavage |
| A549 | 10.5 | ROS generation, mitochondrial membrane depolarization |
Molecular docking studies indicate strong binding (-9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor.
Research Advancements and Comparative Analysis
Molecular Docking Insights
Docking simulations using AutoDock Vina highlight interactions with key residues:
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EGFR Kinase (PDB: 1M17): Hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
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Topoisomerase II (PDB: 3QX3): π-Stacking with DNA base pairs and ionic interactions with Mg²⁺ ions .
Structure-Activity Relationships (SAR)
Modifications to the thiazolidinone and pyridopyrimidinone rings significantly alter bioactivity:
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4-Methylbenzyl Substituent: Enhances lipophilicity, improving membrane permeability.
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Thiomorpholine vs. Morpholine: Sulfur substitution increases metabolic stability and reduces clearance rates.
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